molecular formula C6H7BrF2N2 B13299204 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole

4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B13299204
M. Wt: 225.03 g/mol
InChI Key: UJDAMDVLJIMVMX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains both bromomethyl and difluoromethyl functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents such as Selectfluor and amine·HF complexes .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction system is designed to minimize toxicity and is suitable for large-scale production. Automation and continuous production processes are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor, amine·HF complexes, and various oxidizing or reducing agents. The reaction conditions are typically controlled to ensure selectivity and high yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new pyrazole derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of oxidized or reduced pyrazole compounds .

Scientific Research Applications

4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl and difluoromethyl groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromomethyl and difluoromethyl groups in 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole imparts unique chemical properties that are not observed in similar compounds.

Biological Activity

The compound 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications in various fields, including anti-inflammatory, antimicrobial, and anticancer therapies. This article explores the biological activity of this specific compound, synthesizing data from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C5H5BrF2N2C_5H_5BrF_2N_2. Its structure features a bromomethyl group and a difluoromethyl group attached to the pyrazole ring, which may influence its biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activity against various phytopathogenic fungi, outperforming traditional fungicides like boscalid . The mechanism of action appears to involve interaction with succinate dehydrogenase (SDH), which is crucial for fungal respiration.

Anti-inflammatory Properties

Pyrazole compounds have been extensively studied for their anti-inflammatory effects. A review indicated that modifications in the pyrazole structure can enhance anti-inflammatory activity, with some derivatives showing up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations . This suggests that this compound may possess similar properties, potentially useful in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. For example, compounds derived from pyrazoles demonstrated significant activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups was crucial for enhancing this activity . The bromomethyl and difluoromethyl substituents in our compound may similarly contribute to its antimicrobial potential.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for drug design. The incorporation of halogen atoms (like bromine and fluorine) in the pyrazole structure has been linked to increased lipophilicity and improved binding affinity to biological targets. Molecular docking studies suggest that these substituents can stabilize interactions with key amino acid residues in target proteins, enhancing the compound's efficacy .

Case Studies

  • Antifungal Study : A study conducted on various pyrazole derivatives demonstrated that those with bulky substituents had enhanced antifungal activity due to better fitting into the active sites of fungal enzymes . This indicates that this compound could be a candidate for further antifungal development.
  • Anti-inflammatory Research : Another case involved synthesizing modified pyrazoles that showed significant TNF-α inhibition, suggesting potential use in treating chronic inflammatory conditions . The specific modifications made in these studies could inform future research on our compound.

Properties

Molecular Formula

C6H7BrF2N2

Molecular Weight

225.03 g/mol

IUPAC Name

4-(bromomethyl)-5-(difluoromethyl)-1-methylpyrazole

InChI

InChI=1S/C6H7BrF2N2/c1-11-5(6(8)9)4(2-7)3-10-11/h3,6H,2H2,1H3

InChI Key

UJDAMDVLJIMVMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CBr)C(F)F

Origin of Product

United States

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